molecular formula C11H10N4O2S2 B5221239 5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine

5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5221239
M. Wt: 294.4 g/mol
InChI Key: YUXAHFBMTCPLND-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. The exact molecular pathways involved are still under investigation, but it is known to disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Phenyl-1,3,4-thiadiazole-2-thiol
  • 2-(4-Methylphenyl)-5-mercapto-1,3,4-thiadiazole

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

IUPAC Name

5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S2/c12-10-13-14-11(19-10)18-7-1-2-8-3-5-9(6-4-8)15(16)17/h1-6H,7H2,(H2,12,13)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXAHFBMTCPLND-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.